molecular formula C9H18N2O B13283977 2-Amino-2-(2-methylcyclohexyl)acetamide

2-Amino-2-(2-methylcyclohexyl)acetamide

Cat. No.: B13283977
M. Wt: 170.25 g/mol
InChI Key: NDRFVWZSBOHFJO-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methylcyclohexyl)acetamide is an organic compound with the molecular formula C9H18N2O It is a derivative of acetamide, where the amine group is substituted with a 2-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methylcyclohexyl)acetamide typically involves the reaction of 2-methylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Methylcyclohexylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-2-(2-methylcyclohexyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-ethylcyclohexyl)acetamide
  • 2-Amino-2-(2-propylcyclohexyl)acetamide
  • 2-Amino-2-(2-butylcyclohexyl)acetamide

Uniqueness

2-Amino-2-(2-methylcyclohexyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylcyclohexyl group provides steric hindrance and influences its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-amino-2-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C9H18N2O/c1-6-4-2-3-5-7(6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H2,11,12)

InChI Key

NDRFVWZSBOHFJO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C(C(=O)N)N

Origin of Product

United States

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